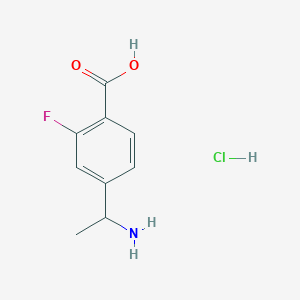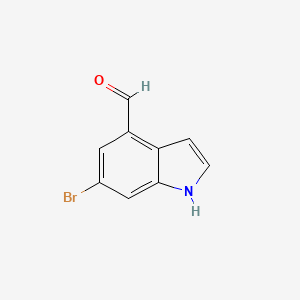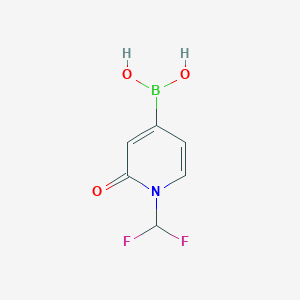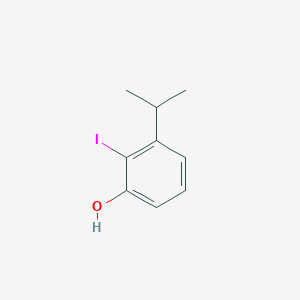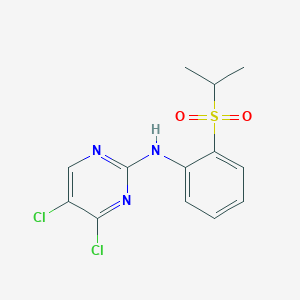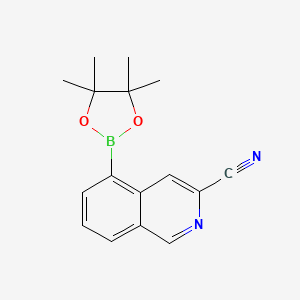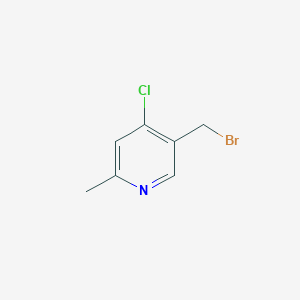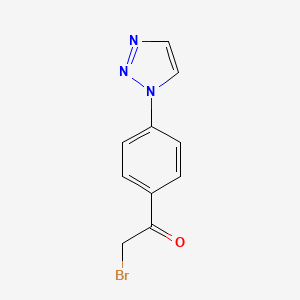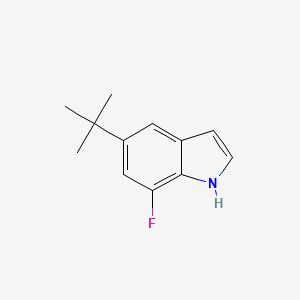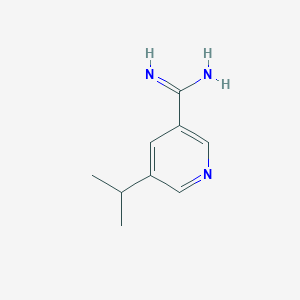![molecular formula C30H34B2O8 B13661986 [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid](/img/structure/B13661986.png)
[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes methoxymethoxy groups and a dioxaborolan moiety attached to a naphthalene backbone. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications.
Preparation Methods
The synthesis of [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the naphthalene backbone, which is then functionalized with methoxymethoxy groups.
Boronic Acid Introduction: The dioxaborolan moiety is introduced through a reaction with a suitable boronic acid derivative.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Catalysts such as palladium or copper may be used to facilitate the coupling reactions.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring that the reactions are efficient and yield high purity products.
Chemical Reactions Analysis
[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid can undergo various chemical reactions:
Oxidation: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethoxy groups, yielding a simpler naphthalene derivative.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Boronic acids are known to inhibit serine proteases, making this compound a potential candidate for studying enzyme inhibition.
Medicine: The compound’s ability to form reversible covalent bonds with diols makes it useful in drug design, particularly for targeting biomolecules with diol-containing structures.
Industry: It can be used in the development of sensors and materials that require specific interactions with diols.
Mechanism of Action
The mechanism by which [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boronic acid moiety, which can form cyclic esters with diol-containing molecules. This property is exploited in various applications, including enzyme inhibition and sensor development.
Comparison with Similar Compounds
Similar compounds to [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid include other boronic acid derivatives such as phenylboronic acid and benzylboronic acid. These compounds also form reversible covalent bonds with diols but differ in their structural complexity and specific applications. The unique structure of this compound, with its naphthalene backbone and multiple functional groups, provides distinct advantages in terms of reactivity and specificity in various applications.
Properties
Molecular Formula |
C30H34B2O8 |
|---|---|
Molecular Weight |
544.2 g/mol |
IUPAC Name |
[3-(methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C30H34B2O8/c1-29(2)30(3,4)40-32(39-29)24-16-20-12-8-10-14-22(20)26(28(24)38-18-36-6)25-21-13-9-7-11-19(21)15-23(31(33)34)27(25)37-17-35-5/h7-16,33-34H,17-18H2,1-6H3 |
InChI Key |
OQKDWWMQDPZURM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2OCOC)C4=C(C(=CC5=CC=CC=C54)B(O)O)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)

